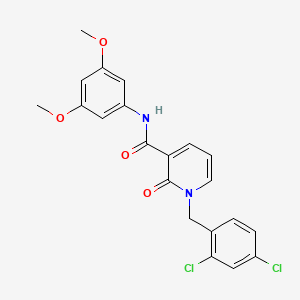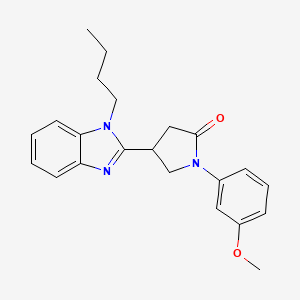
N-(2-(2-hydroxypropylamino)éthyl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxypropylamino group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
Chemistry: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is used as a reagent in organic synthesis. It is often employed in the preparation of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for drug synthesis.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxypropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the hydroxy group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: New compounds with different functional groups replacing the original hydroxy or amino groups.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of enzyme activity or the alteration of protein function through covalent modification.
Comparaison Avec Des Composés Similaires
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-hydroxypropyl)carbamate
- Tert-butyl N-(2-aminoethyl)carbamate
Comparison: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is unique due to the presence of both a hydroxypropylamino group and a carbamate functional group. This combination allows for specific interactions and reactivity that may not be observed in similar compounds. For example, the hydroxypropylamino group provides additional sites for hydrogen bonding and interactions with biological molecules, enhancing its utility in medicinal chemistry and biological research.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-8(13)7-11-5-6-12-9(14)15-10(2,3)4/h8,11,13H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIESXIAXHZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)



![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)





![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)
![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)
